

Application Note: HPLC-UV Method for the Analysis of Rebaudioside E

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rebaudioside E*

Cat. No.: *B1447645*

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Introduction

Rebaudioside E is a minor steviol glycoside found in the leaves of *Stevia rebaudiana* Bertonii. As a natural, non-caloric sweetener, the accurate quantification of **Rebaudioside E** in raw materials and finished products is crucial for quality control and formulation development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of **Rebaudioside E**.

Principle

This method utilizes reversed-phase HPLC to separate **Rebaudioside E** from other steviol glycosides and sample matrix components. The separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile and an acidic aqueous mobile phase. Detection and quantification are performed by monitoring the UV absorbance at 210 nm, a wavelength at which steviol glycosides exhibit a characteristic absorbance.

Experimental Protocols

1. Instrumentation and Materials

- HPLC System: An Agilent 1260 HPLC system or equivalent, equipped with a binary pump, autosampler, column thermostat, and a diode-array detector (DAD) or UV detector.[1]

- Chromatographic Column: Phenomenex Kinetex XB-C18 (150 mm x 4.6 mm, 2.6 μ m) or a similar C18 column (e.g., 250 mm x 4.6 mm, 5 μ m).[\[1\]](#)[\[2\]](#)
- Software: Agilent ChemStation or equivalent chromatography data station for data acquisition and processing.[\[1\]](#)
- Analytical Balance: Capable of weighing to 0.1 mg.
- Volumetric Flasks and Pipettes: Class A.
- Syringe Filters: 0.45 μ m PTFE or PVDF.
- Solvents and Reagents:
 - Acetonitrile (HPLC grade).
 - Water (HPLC grade).
 - Formic acid (or Orthophosphoric acid/Sodium Phosphate Buffer).[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - **Rebaudioside E** reference standard.

2. Preparation of Standard Solutions

- Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of **Rebaudioside E** reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a mixture of acetonitrile and water (e.g., 30:70 v/v).[\[1\]](#)
- Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve a concentration range of approximately 0.01 to 1 mg/mL.[\[1\]](#)

3. Sample Preparation

- Solid Samples (e.g., Stevia Extracts): Accurately weigh a suitable amount of the homogenized sample (e.g., 25 mg) into a 25 mL volumetric flask.[\[3\]](#) Add the diluent (acetonitrile/water), sonicate for 15-20 minutes to ensure complete dissolution, and then dilute to the mark.

- Liquid Samples: Dilute the liquid sample with the diluent to a concentration within the calibration range.
- Filtration: Filter all prepared standard and sample solutions through a 0.45 µm syringe filter before injection into the HPLC system.

4. Chromatographic Conditions

A gradient elution is recommended to achieve optimal separation of **Rebaudioside E** from other closely related steviol glycosides.[\[1\]](#)

Parameter	Condition
Column	Phenomenex Kinetex XB-C18 (150 mm x 4.6 mm, 2.6 µm) [1]
Mobile Phase A	0.1% Formic acid in Water [1]
Mobile Phase B	Acetonitrile [1]
Gradient Program	0-5.1 min: 27-32% B 5.1-6.0 min: Hold at 32% B 6.0-9.4 min: 32-35.6% B 9.4-11.1 min: 35.6-42% B 11.1-12.0 min: Hold at 42% B 12.0-12.1 min: 42-27% B 12.1-17.0 min: Hold at 27% B [1]
Flow Rate	0.7 mL/min [1]
Column Temperature	60 °C [1]
Injection Volume	5.0 µL [1]
Detection Wavelength	210 nm [1] [2] [4]
Run Time	17 minutes [1]

5. System Suitability

To ensure the performance of the chromatographic system, inject a mid-level standard solution five times. The system is deemed suitable if the following criteria are met:

- Peak Area and Retention Time RSD: ≤ 2.5%[\[1\]](#)

- USP Tailing Factor: < 2.0 ^[1]
- Resolution between adjacent peaks: ≥ 1.5 ^[1]

6. Data Analysis

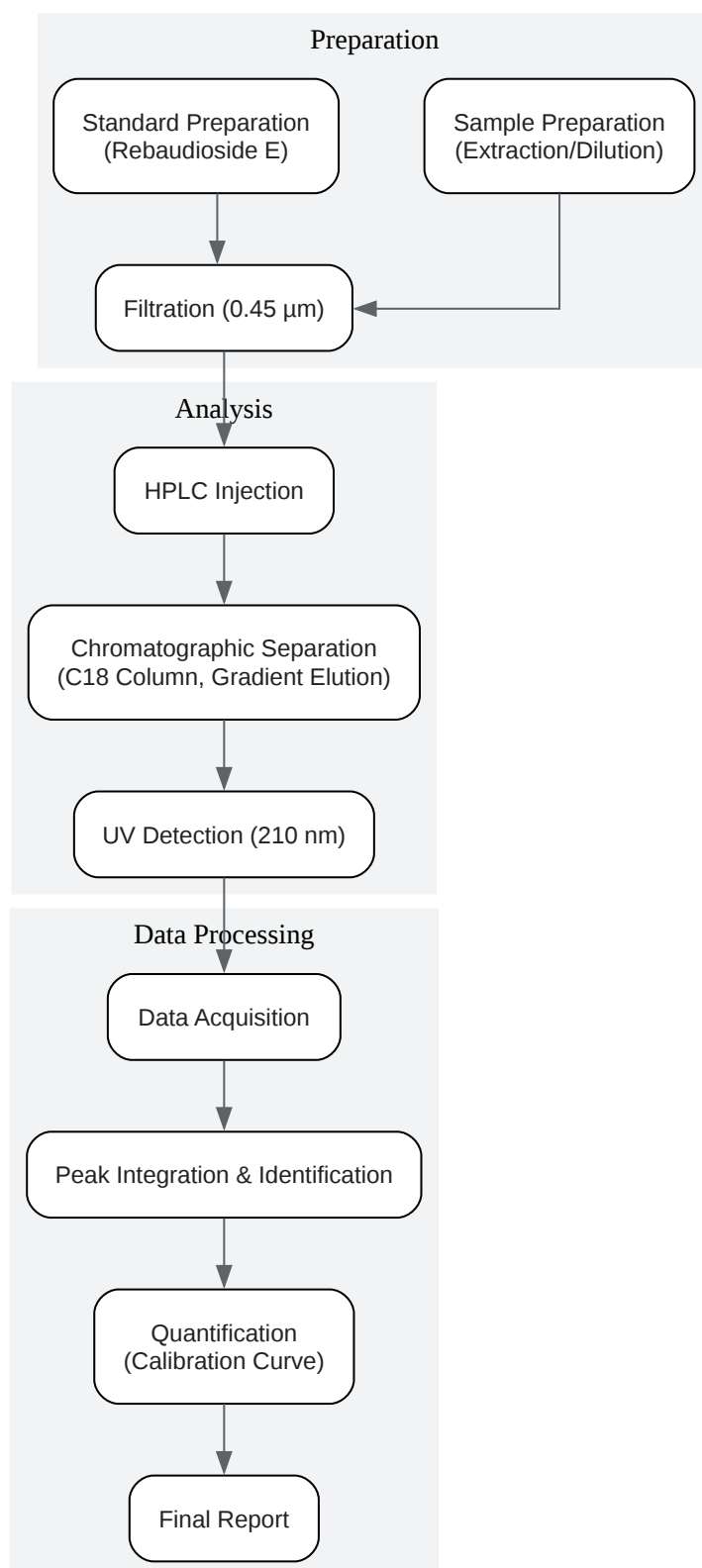
- Identification: Identify the **Rebaudioside E** peak in the sample chromatogram by comparing its retention time with that of the reference standard.
- Quantification: Construct a calibration curve by plotting the peak area of the **Rebaudioside E** standards against their corresponding concentrations. Determine the concentration of **Rebaudioside E** in the sample by interpolating its peak area from the calibration curve.

Method Validation Parameters

The following table summarizes typical validation parameters for an HPLC-UV method for steviol glycosides. Specific values for **Rebaudioside E** should be established during method validation.

Parameter	Typical Range/Value
Linearity (Concentration Range)	0.01 - 1 mg/mL ^[1]
Correlation Coefficient (r^2)	> 0.999 ^[3]
Limit of Detection (LOD)	~ 0.02 $\mu\text{g/mL}$ (for Stevioside) ^[3]
Limit of Quantification (LOQ)	~ 0.05 $\mu\text{g/mL}$ (for Stevioside) ^[3]
Accuracy (Recovery)	97 - 103% ^[3]
Precision (RSD)	$< 2.5\%$ ^[3]

Visualizations



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- To cite this document: BenchChem. [Application Note: HPLC-UV Method for the Analysis of Rebaudioside E]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1447645#hplc-uv-method-for-rebaudioside-e-analysis>]

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